Cidofovir Sodium

Antiviral Cytomegalovirus Potency

Select Cidofovir Sodium for your antiviral research to leverage its unique phosphorylation-independent activation, which retains efficacy against TK-deficient and UL97-mutant viruses resistant to ganciclovir. Its proven broad-spectrum in vitro activity against CMV (IC50 0.2-2.6 µM for resistant isolates), adenoviruses, and orthopoxviruses makes it an essential reference standard for HTS and resistance mechanism studies. With exceptionally high aqueous solubility (>170 mg/mL) and a log P of -3.9, it serves as a critical benchmark hydrophilic compound for developing novel IV, intravitreal, or topical delivery systems. Secure your R&D supply of this essential tool for investigating and overcoming acyclovir-refractory HSV infections today.

Molecular Formula C8H12N3Na2O6P
Molecular Weight 323.15 g/mol
CAS No. 127749-27-3
Cat. No. B1203970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCidofovir Sodium
CAS127749-27-3
Synonyms1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine
1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine
cidofovir
cidofovir anhydrous
cidofovir sodium
cidofovir, (+-)-isomer
cidofovir, (R)-isomer
cidofovir, sodium salt
GS 504
GS-504
GS504
HPMPC
Vistide
Molecular FormulaC8H12N3Na2O6P
Molecular Weight323.15 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)CC(CO)OCP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C8H14N3O6P.2Na/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);;/q;2*+1/p-2/t6-;;/m0../s1
InChIKeyHKIAHFPOQYDOHP-ILKKLZGPSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cidofovir Sodium (CAS 127749-27-3) for CMV and Broad-Spectrum DNA Virus Research Procurement


Cidofovir Sodium (CAS 127749-27-3) is the sodium salt formulation of cidofovir, an acyclic nucleoside phosphonate that acts as a competitive inhibitor and alternate substrate for viral DNA polymerases [1]. Unlike many nucleoside analogs, cidofovir possesses a phosphonate group, allowing it to bypass the initial virus-encoded kinase-dependent phosphorylation step required for activation by agents such as acyclovir and ganciclovir [1]. This mechanism confers activity against a broad spectrum of DNA viruses, including cytomegalovirus (CMV), herpes simplex viruses (HSV), adenoviruses, and orthopoxviruses, and retains efficacy against certain viral strains resistant to other antivirals [2].

Cidofovir Sodium (CAS 127749-27-3) Technical Differentiation: Why In-Class Substitution Risks Experimental Failure


Substituting Cidofovir Sodium with other acyclic nucleoside phosphonates or DNA polymerase inhibitors without rigorous validation introduces substantial risk of experimental failure. Key differentiators include: (i) a distinct phosphorylation-independent activation mechanism that confers retained activity against thymidine kinase (TK)-deficient or UL97-mutant viruses [1]; (ii) a unique broad-spectrum antiviral profile unmatched by agents like ganciclovir or foscarnet [2]; and (iii) profoundly different physicochemical properties, most notably exceptionally high aqueous solubility (>170 mg/mL) and extreme hydrophilicity (log P -3.9), which directly impact formulation strategy, cellular permeability, and in vivo disposition compared to lipophilic alternatives [3]. The quantitative evidence below substantiates these critical selection criteria.

Cidofovir Sodium (CAS 127749-27-3) Quantitative Evidence Guide: Head-to-Head Potency, Resistance Profile, and Solubility Benchmarks


Cidofovir Sodium Demonstrates ~5-Fold Higher Potency Against Wild-Type CMV Compared to Ganciclovir

Cidofovir exhibits significantly greater inhibitory potency against wild-type cytomegalovirus (CMV) replication compared to ganciclovir. In a direct comparison, the mean 50% effective concentration (EC50) for cidofovir was 0.29 µM (average of 0.25 ± 0.03 µM and 0.33 ± 0.07 µM across two experiments), whereas ganciclovir required a mean EC50 of 1.29 µM (average of 1.23 ± 0.21 µM and 1.34 ± 0.16 µM) [1]. This represents an approximately 4.5-fold potency advantage for cidofovir over ganciclovir against wild-type CMV.

Antiviral Cytomegalovirus Potency

Cidofovir Sodium Retains Potency Against Ganciclovir-Resistant CMV Strains

Cidofovir maintains full antiviral activity against ganciclovir-resistant CMV strains, a critical differentiating feature. A clinical study evaluating CMV isolates from patients demonstrated that for strains with high-level ganciclovir resistance (defined as GCV IC50 ≥ 30 µM), the cidofovir IC50 values remained within the range of 0.2 to 2.6 µM, identical to the range observed for fully ganciclovir-susceptible strains [1].

Antiviral Resistance Cytomegalovirus DNA Polymerase

Cidofovir Sodium Demonstrates In Vivo Efficacy Against Acyclovir-Resistant HSV-1 in a Clinical Case Report

In a clinical case report involving an immunocompromised patient post-allogeneic hematopoietic stem cell transplantation (allo-HSCT), cidofovir demonstrated clear efficacy against acyclovir-resistant herpes simplex virus type 1 (HSV-1) infection after prior treatment failures with both acyclovir and foscarnet [1]. The patient's HSV-1 infection, which manifested as severe mucocutaneous lesions, did not respond to acyclovir or foscarnet. Upon initiation of systemic cidofovir therapy, clinical resolution of the lesions was observed, providing direct evidence of cidofovir's utility in a challenging clinical resistance scenario.

Antiviral Resistance Herpes Simplex Virus Transplantation

Cidofovir Sodium's Exceptional Aqueous Solubility (>170 mg/mL) Distinguishes it from Lipophilic Antiviral Analogs

Cidofovir possesses an exceptionally high aqueous solubility of ≥170 mg/mL at pH 6-8, combined with a highly negative partition coefficient (log P = -3.9) [1]. This extreme hydrophilicity directly contrasts with lipophilic analogs like brincidofovir and tenofovir disoproxil fumarate, which are designed for enhanced membrane permeability and oral bioavailability. The high water solubility of cidofovir sodium makes it ideally suited for intravenous formulation and high-concentration aqueous-based in vitro assays, but it also explains its negligible passive transcellular absorption and poor oral bioavailability (<5%) [2].

Physicochemical Properties Formulation Solubility

Cidofovir Sodium (CAS 127749-27-3) Optimal Research and Procurement Application Scenarios


CMV Antiviral Resistance Research

Cidofovir Sodium is the preferred reagent for investigating CMV strains with confirmed or suspected resistance to first-line agents like ganciclovir or valganciclovir [1]. Its retained potency against ganciclovir-resistant clinical isolates (IC50 of 0.2-2.6 µM vs. ≥30 µM) [2] makes it an essential positive control and investigative tool for characterizing resistance mechanisms, evaluating cross-resistance patterns, and screening for next-generation CMV inhibitors that maintain activity against resistant variants.

Broad-Spectrum DNA Virus Screens and Orthopoxvirus Studies

Cidofovir Sodium is a cornerstone compound for broad-spectrum antiviral discovery programs targeting diverse DNA viruses, including herpesviruses, adenoviruses, papillomaviruses, and orthopoxviruses [1]. Its established in vitro activity across this wide range of pathogens [2] makes it an ideal reference standard for high-throughput screening campaigns and for benchmarking the activity of novel antiviral candidates against a panel of clinically relevant viruses.

Formulation and Solubility Research for Hydrophilic Antivirals

Cidofovir Sodium serves as a benchmark hydrophilic molecule for formulation science research, particularly in the development of intravenous, intravitreal, or topical antiviral drug delivery systems [1]. Its high aqueous solubility (>170 mg/mL) and extreme hydrophilicity (log P -3.9) [2] present specific challenges for permeability and sustained release, making it an excellent model compound for studying and optimizing novel drug delivery technologies for highly water-soluble active pharmaceutical ingredients.

Acyclovir-Resistant Herpes Simplex Virus (HSV) Infection Models

Cidofovir Sodium is a critical tool for investigating therapeutic strategies against acyclovir-resistant HSV infections, a significant clinical challenge in immunocompromised patients [1]. Evidence from clinical case reports confirms its in vivo efficacy against acyclovir- and foscarnet-refractory HSV-1 [2], establishing cidofovir sodium as a vital positive control for preclinical in vivo studies and a benchmark for evaluating novel agents designed to overcome nucleoside analog resistance in herpesviruses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cidofovir Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.